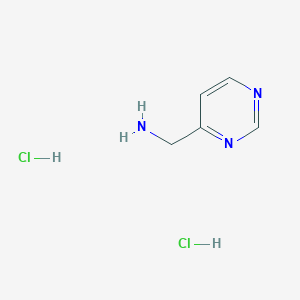

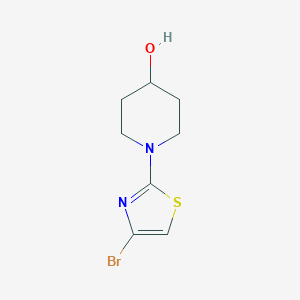

N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide derivatives have been explored for their potential in flame retardant (FR) applications. One study focused on cotton fabric treated with two piperazine-phosphonates derivatives. The research aimed to understand the thermal decomposition of cotton fabric when treated with these compounds, utilizing analytical techniques such as ATR-IR, TGA–FTIR spectroscopy, and Py-GC/MS. The results provided insights into the thermal degradation mechanism of the fabric when applied with these additives (Nguyen et al., 2014).

Pharmaceutical and Medical Applications

Inhibition of Vascular Endothelial Growth Factor : A nicotinamide derivative, BRN-250, was found to significantly inhibit human umbilical vascular endothelial cells (HUVECs) proliferation, migration, tube formation, and microvessel growth. This compound also inhibited the VEGF-induced phosphorylation and intracellular tyrosine kinase activity of VEGF receptor 2 (VEGFR2) and the activation of its downstream AKT pathway, suggesting its potential as a lead compound for cancer therapy (Choi et al., 2013).

Antibacterial Activity : A series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates was synthesized and evaluated for antibacterial activity. These compounds exhibited moderate to significant minimum inhibitory concentration (MIC) values against various strains of bacteria, suggesting their potential use in antibacterial applications (Sharma & Jain, 2008).

Antitumor Activities : Several studies have investigated the antitumor activities of nicotinamide derivatives. For instance, a study synthesized N1-(coumarin-7-yl)amidrazones incorporating N-piperazines and related congeners, finding that certain compounds displayed potent activity against cancer cells (Mustafa et al., 2011). Additionally, another study developed Nampt inhibitors derivatives, which showed certain antitumor activities in preliminary in vitro assessments (Li Shu-xin, 2012).

Serotonin Receptor Activity : A series of compounds bearing a 1-(fluorophenyl)piperazin-4-ylmethyl moiety were synthesized and screened for their affinity for serotonin receptors, showing moderate interactions with these receptors (Lewkowski et al., 2016).

Neuroprotective and Anti-Parkinson's Disease : A study developed a compound (-)-21a, which showed very high affinity and full agonist activity at both D2 and D3 receptors, demonstrating efficacy in reversing hypolocomotion in a Parkinson's disease (PD) animal model. Another compound (-)-34 showed potential application in PD therapy (Das et al., 2015).

Eigenschaften

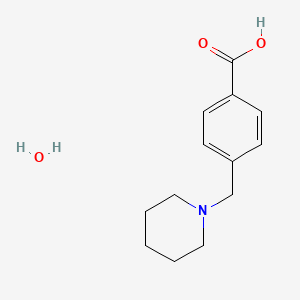

IUPAC Name |

N,N-diethyl-2-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-3-17(4-2)14(19)12-6-5-7-16-13(12)18-10-8-15-9-11-18/h5-7,15H,3-4,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAONYVZIPXACSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639907 | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide | |

CAS RN |

902836-85-5 | |

| Record name | N,N-Diethyl-2-(piperazin-1-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

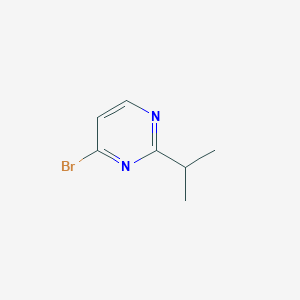

![3-[(Piperidin-3-yloxy)methyl]pyridine](/img/structure/B1371718.png)